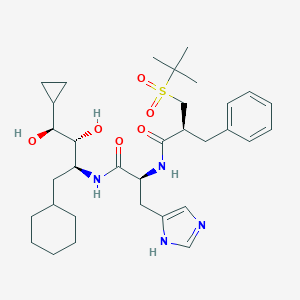
Undecilamina-N,N-dimetil-N-óxido
Descripción general
Descripción
UNDECILAMINA-N,N-DIMETIL-N-ÓXIDO: es un compuesto orgánico que pertenece a la clase de los óxidos de alquilamina de cadena larga. Se caracteriza por sus propiedades surfactantes, lo que lo hace útil en diversas aplicaciones industriales y científicas . El compuesto tiene una fórmula molecular de C13H29NO y un peso molecular de 215.4 g/mol .
Aplicaciones Científicas De Investigación
UNDECILAMINA-N,N-DIMETIL-N-ÓXIDO tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de UNDECILAMINA-N,N-DIMETIL-N-ÓXIDO involucra principalmente sus propiedades surfactantes. El compuesto reduce la tensión superficial de las soluciones acuosas, lo que le permite solubilizar moléculas hidrofóbicas. Esta propiedad es particularmente útil en el estudio de las proteínas de membrana y en la formulación de varios productos . Los objetivos moleculares incluyen las bicapas lipídicas y las regiones hidrofóbicas de las proteínas, facilitando su solubilización y estudio .
Análisis Bioquímico
Biochemical Properties
Undecylamine-N,N-dimethyl-N-oxide is involved in biochemical reactions due to its surfactant properties
Cellular Effects
It’s known to act as a surfactant, which could potentially influence cell function . Specific impacts on cell signaling pathways, gene expression, and cellular metabolism are not currently documented.
Molecular Mechanism
As a surfactant, it could potentially interact with biomolecules in a way that influences their function . Specific details about binding interactions, enzyme inhibition or activation, and changes in gene expression are not currently available.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: UNDECILAMINA-N,N-DIMETIL-N-ÓXIDO se puede sintetizar mediante la oxidación de N,N-dimetil-undecilamina. La reacción normalmente implica el uso de peróxido de hidrógeno como agente oxidante en condiciones controladas para garantizar la formación del grupo funcional N-óxido .
Métodos de Producción Industrial: En entornos industriales, la producción de UNDECILAMINA-N,N-DIMETIL-N-ÓXIDO implica procesos de oxidación a gran escala. Las condiciones de reacción se optimizan para lograr altos rendimientos y pureza, a menudo utilizando reactores de flujo continuo para mantener parámetros de reacción consistentes .
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: La reacción principal para la síntesis de UNDECILAMINA-N,N-DIMETIL-N-ÓXIDO es la oxidación de N,N-dimetil-undecilamina.
Reducción: El compuesto puede sufrir reacciones de reducción para revertir a su forma de amina.
Sustitución: Puede participar en reacciones de sustitución donde el grupo N-óxido es reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes:
Oxidación: El peróxido de hidrógeno se usa comúnmente como agente oxidante.
Reducción: Se pueden usar agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden emplear varios nucleófilos dependiendo del producto de sustitución deseado.
Principales Productos Formados:
Oxidación: UNDECILAMINA-N,N-DIMETIL-N-ÓXIDO.
Reducción: N,N-dimetil-undecilamina.
Sustitución: Los productos varían según el nucleófilo utilizado.
Comparación Con Compuestos Similares
Compuestos Similares:
DODECILAMINA-N,N-DIMETIL-N-ÓXIDO: Similar en estructura pero con una cadena alquílica más larga.
DECILAMINA-N,N-DIMETIL-N-ÓXIDO: Similar en estructura pero con una cadena alquílica más corta.
TETRADECILAMINA-N,N-DIMETIL-N-ÓXIDO: Similar en estructura pero con una cadena alquílica aún más larga.
Singularidad: UNDECILAMINA-N,N-DIMETIL-N-ÓXIDO es único debido a su longitud específica de la cadena alquílica, que proporciona un equilibrio entre las propiedades hidrofóbicas e hidrofílicas. Este equilibrio lo hace particularmente efectivo como surfactante y agente emulsionante en diversas aplicaciones .
Propiedades
IUPAC Name |
N,N-dimethylundecan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO/c1-4-5-6-7-8-9-10-11-12-13-14(2,3)15/h4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHBUVQCJMARBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399439 | |
| Record name | UNDECYLAMINE-N,N-DIMETHYL-N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15178-71-9 | |
| Record name | UNDECYLAMINE-N,N-DIMETHYL-N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethylundecylamine N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)

![3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione](/img/structure/B162717.png)

![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162722.png)





